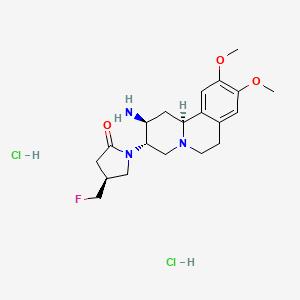
Carmegliptin dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carmegliptin Dihydrochloride is the dihydrochloride salt form of carmegliptin, a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.
Aplicaciones Científicas De Investigación
Interaction with P-glycoprotein Transporter
Carmegliptin dihydrochloride has been studied for its interaction potential with P-glycoprotein (Pgp) transporters. In a study involving healthy volunteers, it was found that carmegliptin is a substrate but not an inhibitor of human Pgp. The co-administration of carmegliptin with verapamil, a Pgp inhibitor, led to slight alterations in the pharmacokinetics of carmegliptin, moderately increasing its exposure. This finding suggests that carmegliptin's interaction with Pgp transporters should be carefully monitored in clinical trials (Kuhlmann et al., 2014).
Pharmacokinetics and Metabolism
Carmegliptin's pharmacokinetics and metabolism were examined in rats, dogs, and cynomolgus monkeys. The study found that carmegliptin has moderate clearance, extensive tissue distribution, and variable oral bioavailability. It showed resistance to hepatic metabolism across all tested species, and the high extravascular distribution in intestinal tissues could significantly contribute to its therapeutic effect (Kuhlmann et al., 2010).
Development and Clinical Potential
The discovery and development process of carmegliptin, focusing on its efficacy in animal models of type 2 diabetes, has been documented. Carmegliptin was identified based on its design and synthesis as a potent and long-acting dipeptidyl peptidase IV (DPP-IV) inhibitor. Its clinical potential in the treatment of type 2 diabetes was supported by early efficacy data (Mattei et al., 2010).
Manufacturing Process
An efficient process for manufacturing carmegliptin has been developed, suitable for large-scale production. This process involves the synthesis of the tricyclic core and the introduction of nitrogen, followed by several steps leading to the final product. The overall yield was reported between 27-31% with six isolated intermediates, indicating an effective and scalable manufacturing process (Abrecht et al., 2011).
Propiedades
Número CAS |
813452-14-1 |
|---|---|
Fórmula molecular |
C20H30Cl2FN3O3 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C20H28FN3O3.2ClH/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2;;/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3;2*1H/t12-,15+,16+,17+;;/m1../s1 |
Clave InChI |
DDKJYXSAKVWFLS-LSKWAPIISA-N |
SMILES isomérico |
COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC.Cl.Cl |
SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl |
SMILES canónico |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



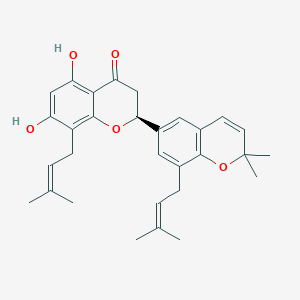

![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)
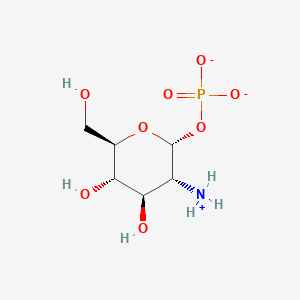
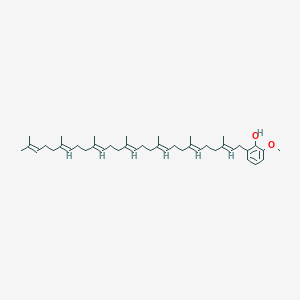
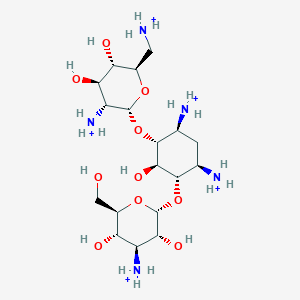
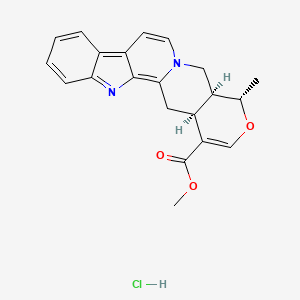
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1261302.png)
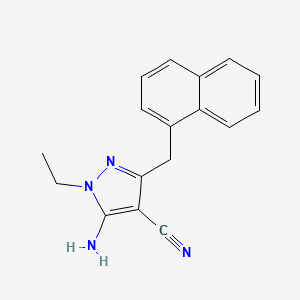

![[(3aS,5R,5aS,6S,8S,8aR,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate](/img/structure/B1261306.png)


